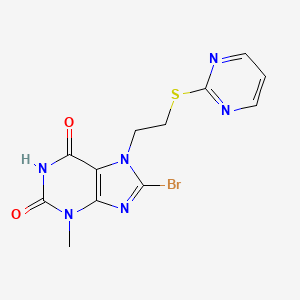
1-(4-Bromo-2-fluorophenyl)-2-methylpiperazine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Bromo-2-fluorophenyl)-2-methylpiperazine;dihydrochloride, also known as BFPMD, is a chemical compound that has gained significant attention in the field of scientific research. BFPMD has been found to have potential therapeutic applications in various diseases, including cancer, depression, and anxiety.
Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Methodologies and Intermediates
Research has focused on developing synthetic pathways for compounds structurally related to "1-(4-Bromo-2-fluorophenyl)-2-methylpiperazine dihydrochloride," showcasing its utility as an intermediate in the synthesis of complex molecules. For instance, the Suzuki–Miyaura coupling has been applied in multikilogram synthesis of pharmaceuticals, indicating the compound's role in scalable chemical production processes (Urawa et al., 2002).
Chemical Modifications and Derivatives
The versatility of "1-(4-Bromo-2-fluorophenyl)-2-methylpiperazine dihydrochloride" in chemical modifications is evident in the synthesis of a variety of derivatives, including those with potential neuroleptic activity (Hino et al., 1988). These derivatives highlight the compound's role in generating bioactive molecules with potential therapeutic applications.
Biological and Pharmacological Research
Antimicrobial and Antipathogenic Studies
Compounds derived from "1-(4-Bromo-2-fluorophenyl)-2-methylpiperazine dihydrochloride" have been evaluated for their antimicrobial properties. Research into thiourea derivatives demonstrates the compound's significance in developing new antimicrobial agents with potential applications in combating bacterial infections and biofilms (Limban et al., 2011).
Neuroleptic and CNS Agents
The exploration of piperazine derivatives as central nervous system (CNS) agents underscores the compound's relevance in neuropharmacology. Studies have synthesized and evaluated compounds for neuroleptic-like activity, providing insights into potential therapeutic agents for neurological disorders (Hino et al., 1988).
Applications in Imaging and Radiolabeling
Radiotracer Development for PET
Advances in positron emission tomography (PET) imaging involve the synthesis of radiolabeled compounds utilizing "1-(4-Bromo-2-fluorophenyl)-2-methylpiperazine dihydrochloride" derivatives. These studies contribute to the development of novel radiotracers for imaging CNS receptors, enhancing our understanding of neurological diseases and drug interactions (Katoch-Rouse et al., 2003).
Enhancing Catecholase Activity
Research into dicopper(II) complexes has revealed the potential of compounds derived from "1-(4-Bromo-2-fluorophenyl)-2-methylpiperazine dihydrochloride" to serve as models for catechol oxidase, an enzyme involved in the oxidation of catechols. This work has implications for understanding enzymatic reactions and designing mimetic compounds with increased catecholase activity (Merkel et al., 2005).
properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-2-methylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFN2.2ClH/c1-8-7-14-4-5-15(8)11-3-2-9(12)6-10(11)13;;/h2-3,6,8,14H,4-5,7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCFKVMOXMHVMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=C(C=C(C=C2)Br)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrCl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-fluorophenyl)-2-methylpiperazine;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-ethyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2524191.png)

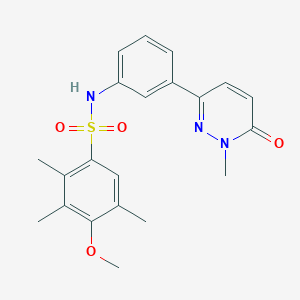
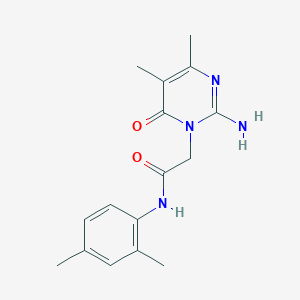
![N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2524198.png)
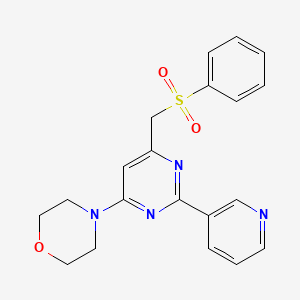

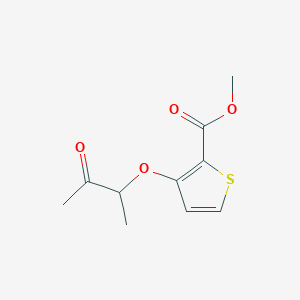

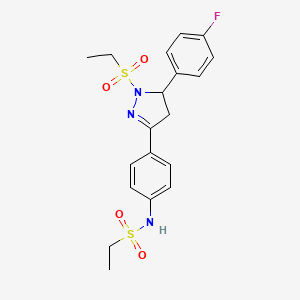
![1-methyl-3-pentyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2524208.png)
